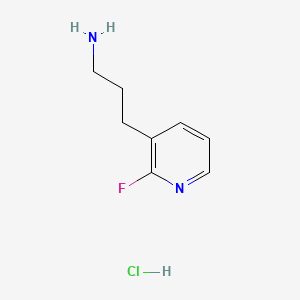
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propan-1-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the compound.
化学反应分析
Types of Reactions
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
Uniqueness
3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a propan-1-amine group
生物活性
3-(2-Fluoropyridin-3-yl)propan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 3-(2-Fluoropyridin-3-yl)propan-1-amine hydrochloride is C8H10ClFN, with a molecular weight of approximately 175.63 g/mol. The presence of a fluorine atom in the pyridine ring significantly influences the compound's pharmacokinetic properties, enhancing its metabolic stability and lipophilicity, which are critical for drug design .
The biological activity of 3-(2-Fluoropyridin-3-yl)propan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity .
Biological Activity Overview
The following table summarizes the key biological activities associated with 3-(2-Fluoropyridin-3-yl)propan-1-amine hydrochloride:
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of 3-(2-Fluoropyridin-3-yl)propan-1-amine hydrochloride resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to enhance the expression of neuroprotective proteins, suggesting its potential application in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. These findings indicate its potential as a lead compound for developing new anticancer therapies .
Pharmacokinetics
The pharmacokinetic profile of 3-(2-Fluoropyridin-3-yl)propan-1-amine hydrochloride indicates favorable absorption and distribution characteristics due to its lipophilicity enhanced by fluorination. Studies suggest that it has an acceptable half-life, making it suitable for further development as a therapeutic agent .
属性
分子式 |
C8H12ClFN2 |
|---|---|
分子量 |
190.64 g/mol |
IUPAC 名称 |
3-(2-fluoropyridin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-7(3-1-5-10)4-2-6-11-8;/h2,4,6H,1,3,5,10H2;1H |
InChI 键 |
VTOHMEKKEMLGOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)F)CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















